Cas no 1865442-97-2 (2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid)
2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1123756
- 1865442-97-2
- 2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid
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- Inchi: 1S/C8H11I2N3O2/c1-8(11,7(14)15)2-3-13-4-12-5(9)6(13)10/h4H,2-3,11H2,1H3,(H,14,15)
- InChI Key: FWIXAKIUBQHZES-UHFFFAOYSA-N
- SMILES: IC1=C(N=CN1CCC(C(=O)O)(C)N)I
Computed Properties
- Exact Mass: 434.89407g/mol
- Monoisotopic Mass: 434.89407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 81.1Ų
2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1123756-0.05g |
2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid |
1865442-97-2 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1123756-0.1g |
2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid |
1865442-97-2 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1123756-0.25g |
2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid |
1865442-97-2 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1123756-0.5g |
2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid |
1865442-97-2 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1123756-1.0g |
2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid |
1865442-97-2 | 1g |
$1086.0 | 2023-06-09 | ||
| Enamine | EN300-1123756-2.5g |
2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid |
1865442-97-2 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1123756-5.0g |
2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid |
1865442-97-2 | 5g |
$3147.0 | 2023-06-09 | ||
| Enamine | EN300-1123756-10.0g |
2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid |
1865442-97-2 | 10g |
$4667.0 | 2023-06-09 | ||
| Enamine | EN300-1123756-1g |
2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid |
1865442-97-2 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1123756-5g |
2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid |
1865442-97-2 | 95% | 5g |
$2650.0 | 2023-10-26 |
2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jishu Han,Ziwei Zhou,Xinyuan Bu,Shoujun Zhu,Hao Zhang,Haizhu Sun,Bai Yang Analyst, 2013,138, 3402-3408
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid
2-Amino-4-(4,5-Diiodo-1H-Imidazol-1-Yl)-2-Methylbutanoic Acid: A Comprehensive Overview
The compound with CAS No. 1865442-97-2, known as 2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including an amino group, a diiodo-imidazole moiety, and a methylbutanoic acid backbone. These features make it a promising candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid as a modulator of cellular signaling pathways. The diiodo-imidazole group, in particular, has been shown to exhibit bioactivity in vitro, suggesting its role in targeting specific enzymes or receptors. Researchers have explored its ability to inhibit key enzymes involved in inflammatory processes, making it a potential lead compound for anti-inflammatory therapies. Furthermore, the methylbutanoic acid backbone provides structural stability and enhances the molecule's solubility, which are critical properties for drug delivery.
One of the most exciting developments involving this compound is its application in the field of oncology. Preclinical studies have demonstrated that 2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid can selectively target cancer cells by interfering with their metabolic pathways. The amino group plays a crucial role in this activity by facilitating interactions with cellular proteins. This selectivity is a significant advantage over traditional chemotherapeutic agents, which often lack specificity and cause severe side effects.
In addition to its therapeutic potential, this compound has also been studied for its role in neuroprotective applications. The diiodo-imidazole moiety has been found to exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Recent research has focused on optimizing the molecule's bioavailability to enhance its efficacy in vivo. These studies underscore the importance of understanding the relationship between molecular structure and biological activity.
The synthesis of 2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid involves a multi-step process that combines organic synthesis techniques with advanced purification methods. The incorporation of iodine atoms into the imidazole ring is particularly challenging and requires precise control over reaction conditions to ensure high yields and purity. Researchers have developed novel synthetic strategies to address these challenges, paving the way for large-scale production of this compound.
From an analytical standpoint, this compound has been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analyses have provided valuable insights into its three-dimensional structure and conformational flexibility. Understanding these properties is essential for predicting how the molecule will interact with biological targets and for designing analogs with improved pharmacokinetic profiles.
Looking ahead, the future of 2-amino-4-(4,5-diiodo-1H-imidazol-1-yl)-2-methylbutanoic acid lies in its potential to serve as a scaffold for drug design. By modifying specific functional groups or introducing new substituents, researchers can explore a wide range of biological activities and therapeutic applications. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical use.
In conclusion, CAS No. 1865442-97-2, or 2-amino-4-(4,5-diiodo-1H-imidazol-1-Yl)-2-Methylbutanoic Acid, represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activity, positions it as a valuable tool in drug discovery and development. As research continues to uncover its full potential, this compound holds the promise of contributing to novel therapies that address some of the most pressing medical challenges of our time.
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